molecular formula C16H15ClF2N2O3 B5351645 1-(2-Chloro-4,5-difluorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea

1-(2-Chloro-4,5-difluorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea

Cat. No.: B5351645
M. Wt: 356.75 g/mol
InChI Key: ONLKRIGQBSZWSR-UHFFFAOYSA-N
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Description

1-(2-Chloro-4,5-difluorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a urea linkage, which is often utilized in medicinal chemistry for its stability and bioactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4,5-difluorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea typically involves the reaction of 2-chloro-4,5-difluoroaniline with 2-(2-methoxyphenoxy)ethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the formation of the urea linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4,5-difluorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives with different functional groups.

Scientific Research Applications

1-(2-Chloro-4,5-difluorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4,5-difluorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chloro-4,5-difluorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its stability and bioactivity make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(2-chloro-4,5-difluorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O3/c1-23-14-4-2-3-5-15(14)24-7-6-20-16(22)21-13-9-12(19)11(18)8-10(13)17/h2-5,8-9H,6-7H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLKRIGQBSZWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCNC(=O)NC2=CC(=C(C=C2Cl)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323899
Record name 1-(2-chloro-4,5-difluorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663680
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

384805-14-5
Record name 1-(2-chloro-4,5-difluorophenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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